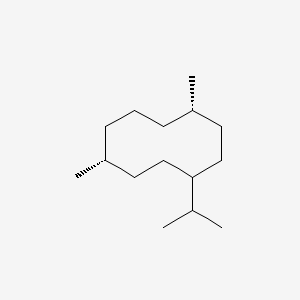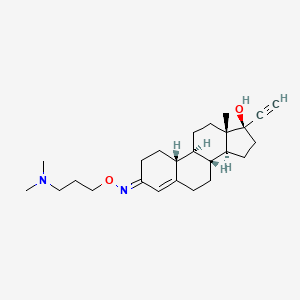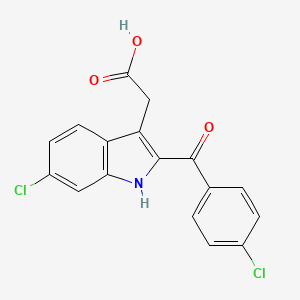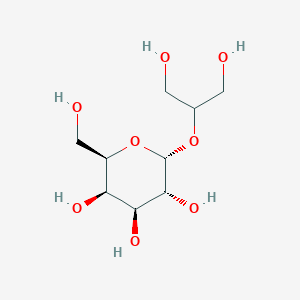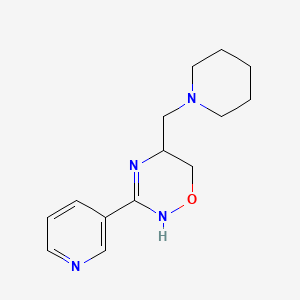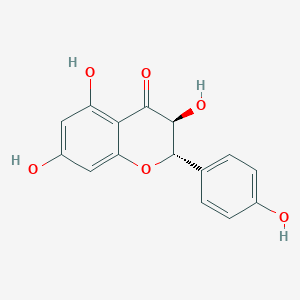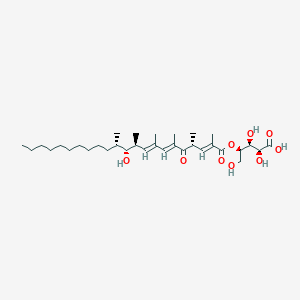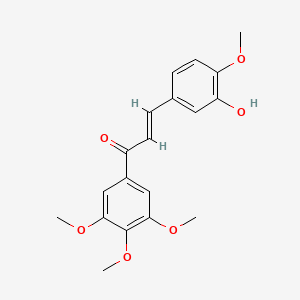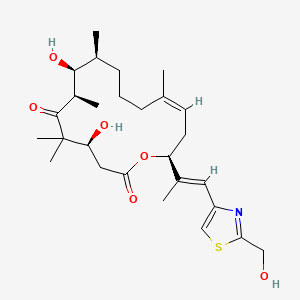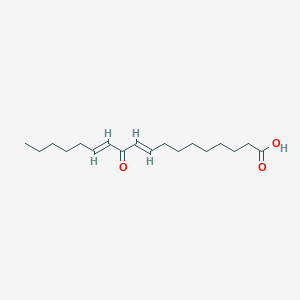
11-Keto-9(E),12(E)-octadecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Keto-9(E),12(E)-octadecadienoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a conjugated diene system and a keto group at the 11th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Keto-9(E),12(E)-octadecadienoic acid typically involves the oxidation of linoleic acid derivatives. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation and ensure the selective formation of the keto group at the 11th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as manganese dioxide (MnO2) or other transition metal oxides may be used to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
11-Keto-9(E),12(E)-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The conjugated diene system can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), manganese dioxide (MnO2), or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or hydrohalogenated products.
Aplicaciones Científicas De Investigación
11-Keto-9(E),12(E)-octadecadienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 11-Keto-9(E),12(E)-octadecadienoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 11th position can form hydrogen bonds with enzymes or receptors, modulating their activity. The conjugated diene system can participate in redox reactions, influencing cellular signaling pathways and gene expression. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
(9E,12E)-9,12-Octadecadienoic acid: Similar structure but lacks the keto group at the 11th position.
Linoleic acid: A common fatty acid with a similar conjugated diene system but no keto group.
9-Oxo-(10E,12E)-octadecadienoic acid: Another keto fatty acid with a different position of the keto group.
Uniqueness
11-Keto-9(E),12(E)-octadecadienoic acid is unique due to the presence of the keto group at the 11th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H30O3 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(9E,12E)-11-oxooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |
Clave InChI |
PQDJTTDGUJFDQI-LCPPQYOVSA-N |
SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
SMILES isomérico |
CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
Sinónimos |
11-keto-9(E),12(E)-octadecadienoic acid 11-keto-9,12(E)-octadecadienoic acid KOD |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


